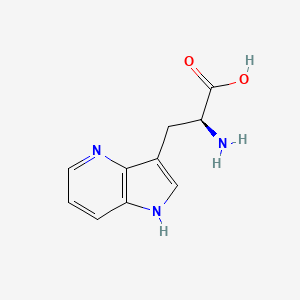![molecular formula C22H17BrN6O2 B2611165 1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1030100-28-7](/img/structure/B2611165.png)
1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring, a 1,2,4-oxadiazole ring, and a phenyl ring. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one ring and the 1,2,4-oxadiazole ring. The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and HPLC are often used to characterize newly synthesized compounds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the bromophenyl group might undergo reactions typical of aryl halides .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
Anticancer Activity : A study by Rahmouni et al. (2016) explored a series of pyrazolopyrimidine derivatives, similar in structure to the compound . These compounds demonstrated notable cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, indicating potential anticancer applications. The structure-activity relationship (SAR) was also discussed in this research, providing insights into how the chemical structure influences biological activity Rahmouni et al., 2016.
Anti-5-Lipoxygenase Agents : The same study by Rahmouni et al. (2016) also screened these compounds for 5-lipoxygenase inhibition activities. 5-Lipoxygenase is an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. Therefore, inhibition of this enzyme suggests potential anti-inflammatory applications Rahmouni et al., 2016.
Antimicrobial Applications
Antimicrobial Activity : El-sayed et al. (2017) synthesized a series of 4-substituted pyrazolo[3,4-d]pyrimidine derivatives, demonstrating moderate to outstanding antimicrobial activity against various bacteria and fungi. This highlights the potential of similar pyrazolopyrimidine compounds in treating bacterial and fungal infections El-sayed et al., 2017.
Activity Against Gram-Positive and Gram-Negative Bacteria : The study by El-sayed et al. found that certain synthesized compounds showed efficacy against Gram-positive bacteria like Streptococcus pneumonia and Bacillus subtilis, as well as Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli El-sayed et al., 2017.
Synthesis and Structural Studies
Synthesis of Novel Derivatives : Studies like those by Rahmouni et al. (2014) and Miyashita et al. (1990) have focused on the synthesis of novel pyrazolopyrimidine derivatives, providing a foundation for the development of new compounds with potential biological activities Rahmouni et al., 2014; Miyashita et al., 1990.
Characterization and Structural Analysis : The research by Rahmouni et al. (2014) and others have extensively used techniques like NMR, IR, and mass spectrometry for the characterization of pyrazolopyrimidine derivatives. Such studies provide critical information about the structure and properties of these compounds Rahmouni et al., 2014.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O2/c1-13-3-4-15(9-14(13)2)20-26-19(31-27-20)11-28-12-24-21-18(22(28)30)10-25-29(21)17-7-5-16(23)6-8-17/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBMDMMGKXRBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-2-(2-(4-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2611088.png)



![4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide](/img/structure/B2611093.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2611094.png)



![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2611101.png)

![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)
